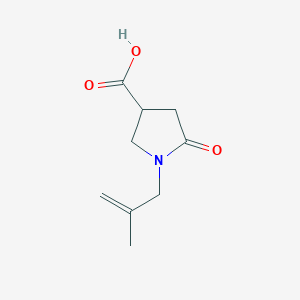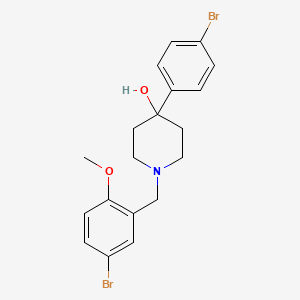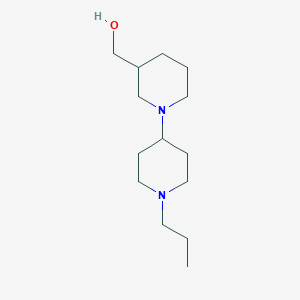
1-(2-methylprop-2-en-1-yl)-5-oxopyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-(2-methylprop-2-en-1-yl)-5-oxopyrrolidine-3-carboxylic acid, also known as 2-Methyl-2-propenoyl-L-proline, is a chemical compound that has been studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been found to have significant effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(2-methylprop-2-en-1-yl)-5-oxopyrrolidine-3-carboxylic acid is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and proteins that are involved in various biochemical and physiological processes. This inhibition leads to the observed effects of the compound, such as antiviral, anti-inflammatory, and neuroprotective properties.
Biochemical and Physiological Effects
This compound has been found to have significant effects on biochemical and physiological processes. Some of the observed effects of this compound include:
1. Inhibition of viral replication: Studies have shown that this compound can inhibit the replication of certain viruses, such as herpes simplex virus.
2. Reduction of inflammation: This compound has been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
3. Protection of neurons: Studies have shown that this compound has neuroprotective effects and can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of using 1-(2-methylprop-2-en-1-yl)-5-oxopyrrolidine-3-carboxylic acid in lab experiments are as follows:
Advantages:
1. This compound has been found to have significant effects on biochemical and physiological processes, making it an important compound for research.
2. The synthesis method of this compound is relatively simple, making it easy to obtain in large quantities.
3. This compound has been found to be stable under certain conditions, making it suitable for long-term storage.
Limitations:
1. The mechanism of action of this compound is not fully understood, making it difficult to design experiments to study its effects.
2. The effects of this compound may vary depending on the cell type and experimental conditions used, making it important to carefully design experiments to ensure reproducibility.
3. The use of this compound may be limited by its potential toxicity, making it important to carefully evaluate its safety before use in experiments.
Orientations Futures
There are several future directions for research on 1-(2-methylprop-2-en-1-yl)-5-oxopyrrolidine-3-carboxylic acid. Some of these directions include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to evaluate the potential toxicity of this compound and its safety for use in experiments.
3. Studies to evaluate the potential of this compound as a therapeutic agent for various diseases.
4. Development of new synthesis methods for this compound to improve its yield and purity.
5. Studies to evaluate the potential of this compound as a tool for studying various biochemical and physiological processes.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has been found to have significant effects on biochemical and physiological processes. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
1-(2-methylprop-2-en-1-yl)-5-oxopyrrolidine-3-carboxylic acid has been studied for its potential applications in various fields of science. It has been found to have significant effects on biochemical and physiological processes, making it an important compound for research. Some of the scientific research applications of this compound include:
1. Antiviral agent: Studies have shown that this compound has antiviral properties and can inhibit the replication of certain viruses.
2. Anti-inflammatory agent: This compound has been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
3. Neuroprotective agent: Studies have shown that this compound has neuroprotective effects and can protect neurons from damage.
Propriétés
IUPAC Name |
1-(2-methylprop-2-enyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)4-10-5-7(9(12)13)3-8(10)11/h7H,1,3-5H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOQRFKYLNVHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CC(CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B3853050.png)
![(3,4-dimethoxyphenyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B3853057.png)
![2,2'-{[2-(trifluoromethyl)benzyl]imino}diethanol](/img/structure/B3853063.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methylpiperazine](/img/structure/B3853070.png)
![4-(4-bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853078.png)


![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)
